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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary
Compound: 2-(4-Methylphenoxy)-5-nitropyridine CAS: 14963-96-3 Molecular Formula:

Molecular Weight: 230.22 g/mol [1][2]

This technical guide details the

H NMR characterization of 2-(4-methylphenoxy)-5-nitropyridine, a critical scaffold in
medicinal chemistry often utilized for its ether linkage and nitro-handle for further
reduction/functionalization.[1] The analysis focuses on the distinct electronic environments
created by the electron-withdrawing nitro group on the pyridine ring versus the electron-
donating methyl group on the phenoxy ring.[1]

Synthesis & Sample Preparation Context
To accurately interpret the spectrum, one must understand the origin of the sample. This

compound is typically synthesized via Nucleophilic Aromatic Substitution (
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).[1]

Reaction: 2-Chloro-5-nitropyridine +

-Cresol

Product[1]

Experimental Workflow (DOT Visualization)
The following workflow outlines the critical path from synthesis to NMR tube, highlighting

potential impurities (unreacted starting materials) that may appear in the spectrum.

Start: Reagents
(2-Cl-5-NO2-Pyridine + p-Cresol)

Reaction
(SNAr, K2CO3, DMF, 80°C)

 Mix Quench/Workup
(H2O/EtOAc Extraction)

 Complete Purification
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 Crude NMR Prep
(10mg in 0.6mL DMSO-d6)

 Pure Solid

Click to download full resolution via product page

Figure 1: Synthesis and NMR preparation workflow. Impurities from the 'Start' node (e.g., p-

cresol methyl @ 2.2 ppm) are common artifacts.

Sample Preparation Protocol
Solvent Selection:DMSO-d

is the preferred solvent.[1] Nitro-aromatics often exhibit poor solubility in CDCl

, leading to broadened peaks or aggregation effects.[1] DMSO-d

ensures sharp resolution of the aromatic doublets.[1]

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: If the solution is cloudy (common if inorganic salts from the

reaction remain), filter through a cotton plug into the NMR tube to prevent magnetic field
inhomogeneity (shimming issues).

Structural Analysis & Assignments
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The molecule consists of two distinct aromatic systems linked by an oxygen atom.[1] The

pyridine ring is electron-deficient (deshielded), while the phenoxy ring is electron-rich

(shielded).

Molecular Connectivity Diagram
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(Electron Deficient)

Ether Linkage
(-O-)

Phenoxy Ring
(Electron Rich)

5-NO2 Group
(Deshielding)

 Inductive Effect

4-Methyl Group
(Shielding)

 Hyperconjugation

Click to download full resolution via product page

Figure 2: Electronic connectivity influencing chemical shifts.[1]

Detailed Spectral Assignment (400 MHz, DMSO-d )
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Position
Proton
Type

Chemical
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(Hz)

Assignme
nt Logic

H-6 Pyridine 9.05 Doublet (d) 1H

Most

deshielded.

[1]

to Nitrogen

and ortho

to

.[1]

H-4 Pyridine 8.46

Doublet of

Doublets

(dd)

1H

Deshielded

by ortho

.[1]

Couples to

H-3 (ortho)

and H-6

(meta).

H-3'/5' Phenoxy 7.23 Doublet (d) 2H

Part of

AA'BB'

system.[1]

Meta to

ether

oxygen.[1]

H-3 Pyridine 7.12 Doublet (d) 1H

Shielded

by adjacent

ether

oxygen.[1]

Upfield of

other

pyridine

protons.[1]
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H-2'/6' Phenoxy 7.05 Doublet (d) 2H

Part of

AA'BB'

system.[1]

Ortho to

ether

oxygen

(resonance

donation).

[1]

-CH Methyl 2.34 Singlet (s) 3H -

Characteris

tic benzylic

methyl on

p-tolyl ring.

[1]

*Note: The phenoxy protons form an AA'BB' system.[1] While they often appear as doublets in

lower field instruments, they are technically higher-order multiplets.[1]

Technical Interpretation & Validation
The Pyridine Region (Downfield)
The pyridine protons exhibit a classic AMX spin system (or ABX depending on field strength),

but due to the substitution pattern (2,5-disubstituted), it simplifies:

H-6 (9.05 ppm): This proton is isolated between the ring nitrogen and the nitro group.[1] It

shows a small coupling constant (

Hz) to H-4.[1] Its extreme downfield shift is diagnostic of the 5-nitro-pyridine core.[1]

H-4 (8.46 ppm): Located between the nitro group and H-3.[1] It shows a large ortho-coupling

to H-3 (

Hz) and a small meta-coupling to H-6.[1]

H-3 (7.12 ppm): This proton is significantly upfield compared to the others.[1] The ether

oxygen at position 2 donates electron density into the ring via resonance, specifically
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shielding the ortho (H-3) and para (H-5, which is substituted here) positions.

The Phenoxy Region (Mid-field)
The

-tolyl moiety displays a second-order AA'BB' system:

H-2'/6' (7.05 ppm): These protons are ortho to the oxygen.[1] Oxygen is an electron donor by

resonance, shielding these protons relative to benzene (7.36 ppm).[1]

H-3'/5' (7.23 ppm): These are meta to the oxygen and ortho to the methyl group.[1] They are

less shielded than the 2'/6' protons.[1]

Differentiation: You can distinguish the phenoxy doublets from the pyridine H-3 doublet by

integration (2H vs 1H).[1]

Conformational Effects
X-ray crystallography of this specific molecule reveals a dihedral angle of ~61° between the

pyridine and benzene rings.[1][2]

Implication: The rings are not coplanar.[1] This reduces the conjugation between the oxygen

lone pair and the pyridine ring.

Spectral Consequence: If the rings were planar, H-3 would be even more shielded.[1] The

observed shift (7.12 ppm) reflects this twisted conformation, balancing resonance shielding

with the inductive withdrawing effect of the nitropyridine core.

Troubleshooting & Impurities
When analyzing your spectrum, check for these common artifacts from the synthesis workflow:
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Signal (

ppm)
Source Diagnosis/Remedy

2.21 (s) -Cresol (Methyl)

Unreacted starting material.[1]

Check for aromatic signals at

6.7/7.0 ppm.[1]

10.0+ (br) Phenolic -OH

Unreacted

-cresol.[1] Disappears with

shake.[1]

8.0 - 9.2
2-Cl-5-NO

-Pyridine

Unreacted electrophile.[1]

Look for different splitting in

the downfield region.

2.50 (quint) DMSO-d Residual solvent peak

(Reference).[1]

3.33 (br s)
H

O
Water in DMSO.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

3. (PDF) 2-(4-Methylphenoxy)-5-Nitropyridine - Acta [research.amanote.com]

To cite this document: BenchChem. [Structural Elucidation and Spectral Analysis of 2-(4-
Methylphenoxy)-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121268/docs#structural-elucidation-and-spectral-
analysis-of-2-4-methylphenoxy-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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